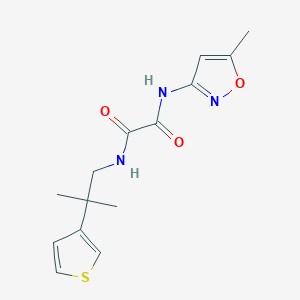

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

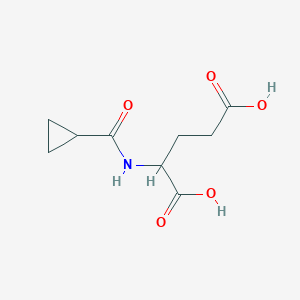

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is highly soluble in polar solvents such as DMF and DMSO. DMTMM is a popular choice for peptide synthesis due to its high reactivity and low toxicity.

Applications De Recherche Scientifique

Synthesis of Antitumor Agents

1,3,5-Triazines have been identified to possess antitumor properties. Derivatives like hexamethylmelamine are used clinically to treat lung, breast, and ovarian cancer. The compound could potentially be modified to enhance its antitumor activity or to develop new antitumor agents .

Aromatase Inhibitory Activity

Recent studies have shown that certain 1,3,5-triazines exhibit significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers. The subject compound may serve as a lead structure for developing new aromatase inhibitors .

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Some 1,3,5-triazines are potent corticotrophin-releasing factor 1 receptor antagonists. This activity is important for the development of treatments for depression and anxiety. The compound could be explored for similar pharmacological applications .

Leukotriene C4 Antagonism

Leukotriene C4 antagonists have a protective effect on HCl-ethanol-induced gastric lesions. The compound’s structure suggests potential for development into drugs that can manage conditions like asthma and allergic rhinitis by modulating leukotriene pathways .

Siderophore-Mediated Drug Applications

The 1,3,5-triazine scaffold is useful in siderophore-mediated drug delivery, which involves the transport of iron-chelating compounds. This application is particularly relevant in targeting bacterial infections .

Peptide Synthesis

The compound can act as a coupling reagent in peptide synthesis. Its stability makes it a suitable alternative to other reagents, and it can be used in both solution and solid-phase peptide synthesis .

Ester Synthesis

In addition to peptide synthesis, this compound has applications in ester synthesis. It can be used as an enantiodifferentiating coupling reagent, which is valuable in the production of chiral molecules .

Agricultural Applications

Derivatives of 1,3,5-triazine, including the compound , find use in agriculture. They can be utilized in the synthesis of herbicides, contributing to crop protection and management strategies .

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-10-5-4-6-11(7-10)9-23(19,20)15-8-12-16-13(21-2)18-14(17-12)22-3/h4-7,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGSCYNWZBRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)

![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)